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molecular formula C13H18N2O B3048389 N-Methyl-4-phenylpiperidine-4-carboxamide CAS No. 167263-15-2

N-Methyl-4-phenylpiperidine-4-carboxamide

Cat. No. B3048389
M. Wt: 218.29 g/mol
InChI Key: QVMRBHWGLLTUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05939411

Procedure details

5.29 g of triethylamine and then 1.32 g of methylamine hydrochloride are added to a solution of 4 g of the compound obtained in step A of PREPARATION 1.5 in 20 ml of a DCM/DMF (50:50; v/v) mixture, the resulting mixture is cooled to 0-5° C., 6.37 g of BOP are added and the reaction mixture is left stirring for 24 hours at RT. It is concentrated under vacuum, the residue is extracted with ether, the organic phase is washed with water, with a pH 2 buffer solution, with water, with 10% NaOH solution, with water and with saturated NaCl solution and dried over MgSO4 and the solvent is evaporated off under vacuum. 3.72 g of the expected product are obtained.
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
4 g
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
6.37 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.Cl.[CH3:9]N.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2N=N1.C(Cl)Cl.[CH3:41][N:42]([CH:44]=[O:45])C>>[CH3:41][NH:42][C:44]([C:9]1([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:5][CH2:4][NH:3][CH2:6][CH2:7]1)=[O:45] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
5.29 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.32 g
Type
reactant
Smiles
Cl.CN
Name
compound
Quantity
4 g
Type
reactant
Smiles
Name
DCM DMF
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl.CN(C)C=O
Step Two
Name
Quantity
6.37 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring for 24 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture is left
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ether
WASH
Type
WASH
Details
the organic phase is washed with water, with a pH 2 buffer solution, with water, with 10% NaOH solution, with water and with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CNC(=O)C1(CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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